molecular formula C4H4F2O B1603851 2,2-Difluorocyclopropanecarbaldehyde CAS No. 1192109-69-5

2,2-Difluorocyclopropanecarbaldehyde

Cat. No. B1603851
M. Wt: 106.07 g/mol
InChI Key: COMTUQUKBYLVTF-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopropanecarbaldehyde is a chemical compound with the molecular formula C4H4F2O . It has a molecular weight of 106.07 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 2,2-Difluorocyclopropanecarbaldehyde involves several steps. One method involves the use of 2-iodoxybenzoic acid in DMSO, followed by the addition of (2,2-difluorocyclopropyl)methanol . The mixture is stirred for 3 hours under nitrogen . Another method involves the use of pyridinium chlorochromate in dichloromethane .


Molecular Structure Analysis

The InChI code for 2,2-Difluorocyclopropanecarbaldehyde is 1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2 .


Physical And Chemical Properties Analysis

2,2-Difluorocyclopropanecarbaldehyde is a liquid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

New Methodologies in Organic Synthesis

  • Deoxygenative Difluoromethylenation: A novel methodology for the deoxygenative difluoromethylenation of aldehydes and ketones was developed, leading to the unexpected formation of tetrafluorocyclopropanes through Wittig-type reactions. This process is facilitated by the generation of difluoromethylene phosphorus ylides, with the in situ addition of difluorocarbene increasing the yield of tetrafluorocyclopropanes under certain conditions (Nowak & Robins, 2005).

Fluorinated Compounds Synthesis

  • Gem-Difluoroolefination Reagent: Difluoromethyl 2-pyridyl sulfone, a previously unknown compound, was identified as an efficient gem-difluoroolefination reagent for aldehydes and ketones. The fluorinated sulfinate intermediate formed during the reaction is relatively stable and can be observed by 19F NMR, showcasing a novel approach to introducing fluorinated moieties into organic molecules (Zhao et al., 2010).

Catalyst Development

  • Cobalt-Catalyzed Fluoroallyllation: A cobalt-catalyzed sequential C-C and C-F activation of gem-difluorinated cyclopropanes to form nucleophilic fluoroallylcobalt, followed by addition to aldehydes, was reported. This protocol highlights a regioselective cleavage of dual chemical bonds in gem-difluorinated cyclopropanes, providing a new strategy for the synthesis of fluorinated homoallylic alcohols (Ai et al., 2022).

Advanced Materials and Polymerization

  • Atom Transfer Radical Polymerization: Research demonstrated that 2-pyridinecarbaldehyde imines could replace bipyridines in atom transfer polymerization, in conjunction with copper(I) bromides and alkyl bromides. This finding paves the way for more versatile and efficient methods to produce polymers with tailored properties (Haddleton et al., 1997).

Safety And Hazards

The safety information for 2,2-Difluorocyclopropanecarbaldehyde includes several hazard statements: H226, H315, H319, H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2-difluorocyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMTUQUKBYLVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609415
Record name 2,2-Difluorocyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorocyclopropanecarbaldehyde

CAS RN

1192109-69-5
Record name 2,2-Difluorocyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluorocyclopropane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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